

Commercial Suppliers and Technical Guide for Phenyl Isopropylcarbamate-d7

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Compound of Interest

Compound Name: Phenyl isopropylcarbamate-d7

Cat. No.: B589663

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Phenyl isopropylcarbamate-d7**, including its commercial suppliers, key technical data, and its application as an internal standard in analytical testing. This guide also details the mechanism of action of its non-deuterated analogue, the herbicide Protham, which acts by disrupting microtubule formation during cell division.

Commercial Availability

Phenyl isopropylcarbamate-d7 is available from several specialized chemical suppliers. The following table summarizes the key information from prominent vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity	Chemical Purity
LGC Standards	Phenyl N-iso-Propyl-d7-carbamate	1329835-22-4	C ₁₀ D ₇ H ₆ N O ₂	186.259	99 atom % D	min 98%
CDN Isotopes	Phenyl N-iso-Propyl-d7-carbamate	1329835-22-4	C ₁₀ D ₇ H ₆ N O ₂	186.26	99 atom % D	Not specified

Physicochemical Properties

Property	Value
Unlabeled CAS Number	17614-10-7
Synonyms	Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropyl)carbamate, Isopropyl-d7-carbamic Acid Phenyl Ester
Storage Conditions	Room temperature
Stability	Stable under recommended storage conditions. Re-analysis for chemical purity is recommended after three years.

Application in Quantitative Analysis: Use as an Internal Standard

Phenyl isopropylcarbamate-d7 serves as an ideal internal standard for the quantification of its unlabeled counterpart, Prothionin (Isopropyl N-phenylcarbamate), in various matrices.[1][2] Deuterated standards are considered the "gold standard" in quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), due to their similar chemical and physical properties to the analyte of interest.[3] This ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, thus accurately correcting for any variations in the analytical process.[3][4]

Representative Experimental Protocol: Quantification of Prothionin in a Biological Matrix using LC-MS/MS with Phenyl Isopropylcarbamate-d7 as an Internal Standard

The following is a generalized protocol for the analysis of Prothionin in a biological matrix, such as plasma or tissue homogenate. This protocol is based on standard bioanalytical methods employing a deuterated internal standard.

1. Sample Preparation:

- Thaw biological samples and calibration standards on ice.
- Aliquot 100 μ L of each sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of a known concentration of **Phenyl isopropylcarbamate-d7** (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix samples.
- Vortex each tube for 10 seconds to ensure thorough mixing.

2. Protein Precipitation:

- Add 400 μ L of ice-cold acetonitrile to each tube to precipitate proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

3. Supernatant Transfer and Evaporation:

- Carefully transfer the supernatant to a new set of labeled tubes.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

4. Reconstitution:

- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in methanol.
- Gradient: A suitable gradient to separate Propham from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both Propham and **Phenyl isopropylcarbamate-d7**. The exact m/z values will need to be determined through infusion and optimization.

6. Quantification:

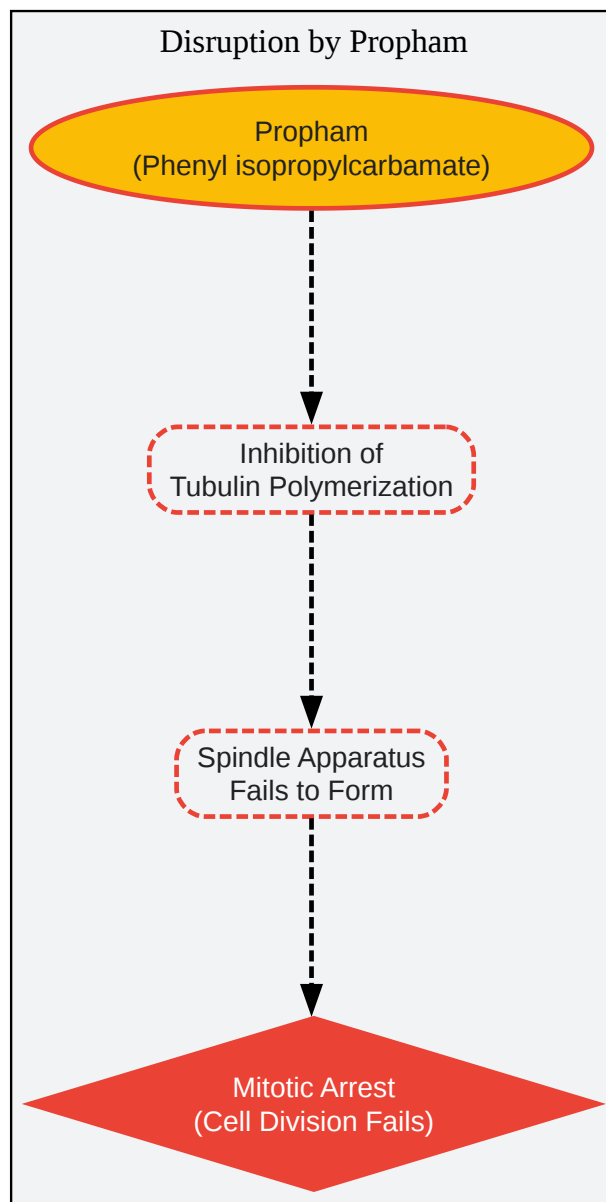
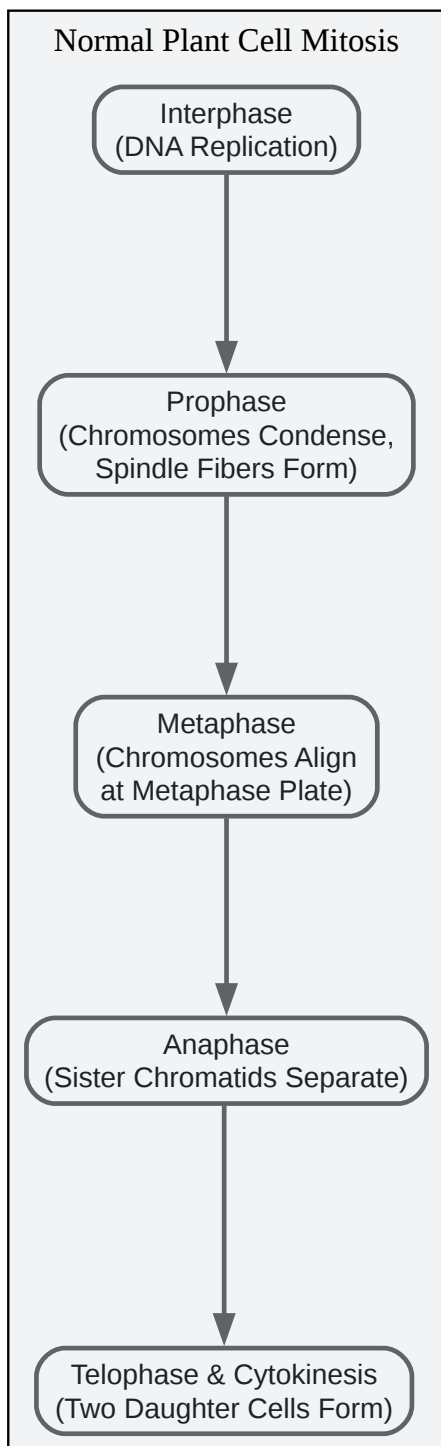
- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- The concentration of Propham in the unknown samples is then determined from this calibration curve.

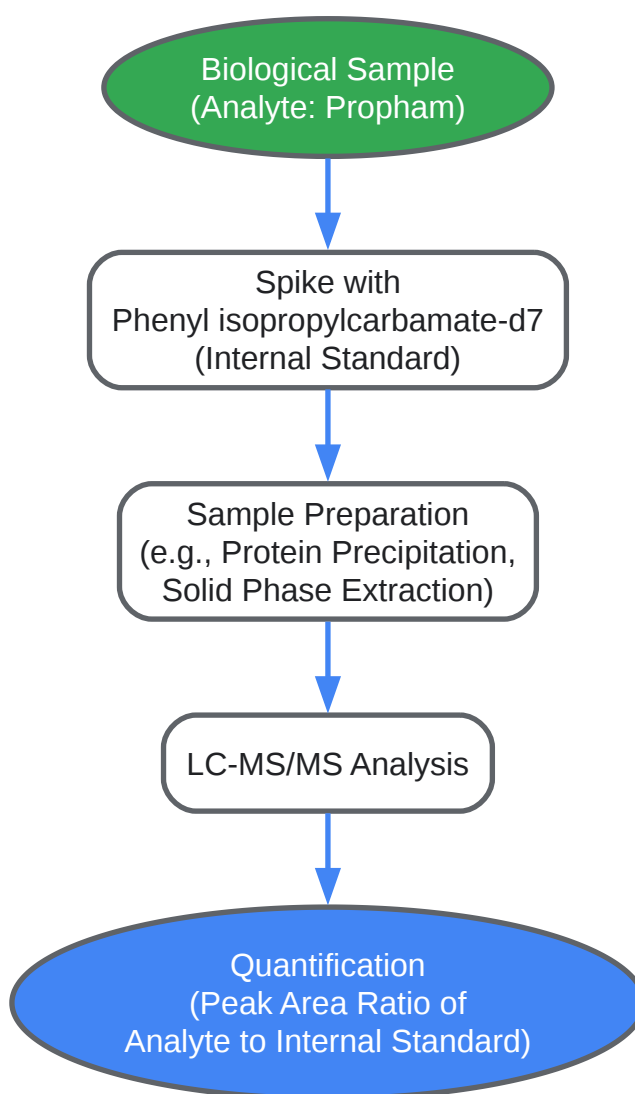
Mechanism of Action of Propham (Unlabeled Analog)

The unlabeled form of **Phenyl isopropylcarbamate-d7**, Propham, is a carbamate herbicide that acts as a mitotic inhibitor in plants.[5] Its primary mechanism of action is the disruption of microtubule organization, which is essential for proper cell division (mitosis).

During normal plant cell mitosis, microtubules form a dynamic structure called the spindle apparatus, which is responsible for segregating chromosomes into two daughter cells. Propham interferes with the polymerization of tubulin, the protein subunit of microtubules.[6] This disruption prevents the formation of a functional spindle, leading to an arrest of the cell cycle and ultimately, cell death.[6]

The following diagram illustrates the key stages of plant cell mitosis and the point of interference by Propham.





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